![molecular formula C19H22N2O5S B2569106 3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946299-11-2](/img/structure/B2569106.png)
3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines
Copper(II)-catalyzed sulfonylation of aminoquinolines, including derivatives similar to "3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide", has been developed for generating sulfonylated quinoline derivatives. This method is notable for its environmental friendliness, utilizing sodium sulfinates as sulfide sources and producing benign byproducts (Xia et al., 2016).
Antimalarial and COVID-19 Drug Applications
Theoretical investigations into sulfonamide derivatives, including quinoline-related structures, have shown potential antimalarial activity and possible applications against COVID-19. These compounds were evaluated for their ADMET properties and exhibited significant antimalarial activity, highlighting the potential of quinoline derivatives in therapeutic applications (Fahim & Ismael, 2021).
Synthesis of Dimethoxy and Trimethoxy Benzothieno Quinolines
The synthesis of dimethoxy benzothieno quinolines involves photocyclization and further chemical modifications, resulting in compounds that could serve as intermediates for pharmaceutical development. This research underscores the versatility of quinoline derivatives in synthesizing complex heterocyclic compounds (Stuart et al., 1987).
Metabolic Fate of Synthetic Cannabinoid Receptor Agonists
Studies on the metabolic fate of synthetic cannabinoid receptor agonists related to quinoline sulfonamides have shed light on their phase I and II metabolites, which is crucial for drug development and toxicological screenings. This research provides insights into the chemical stability and biological interactions of such compounds (Richter et al., 2022).
Electrophysiological Activity and Cardiac Applications
N-substituted imidazolylbenzamides, structurally related to "3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide", have shown promise as selective class III agents for cardiac electrophysiological applications. This indicates the potential for quinoline derivatives in developing new therapeutics for cardiac conditions (Morgan et al., 1990).
Wirkmechanismus
The mechanism of action of this compound is not specified in the search results. Given its use in drug discovery and medicinal chemistry, it’s likely that it interacts with biological systems in a specific way.
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-9-7-14(11-18(17)26-2)19(22)20-15-8-6-13-5-4-10-21(16(13)12-15)27(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDWLRCKJCPWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.